Piroxicam - 36322-90-4

Piroxicam

Catalog Number: EVT-278692
CAS Number: 36322-90-4
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piroxicam is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with the exocyclic nitrogen of 2-aminopyridine. A non-steroidal anti-inflammatory drug of the oxicam class, it is used to relieve pain and works by preventing the production of endogenous prostaglandins involved in the mediation of pain, stiffness, tenderness and swelling. It has a role as an analgesic, a cyclooxygenase 1 inhibitor, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and an antirheumatic drug. It is a benzothiazine, a member of pyridines and a monocarboxylic acid amide.
A cyclooxygenase inhibiting, non-steroidal anti-inflammatory agent (NSAID) that is well established in treating rheumatoid arthritis and osteoarthritis and used for musculoskeletal disorders, dysmenorrhea, and postoperative pain. Its long half-life enables it to be administered once daily.
Piroxicam is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of piroxicam is as a Cyclooxygenase Inhibitor.
Piroxicam is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Piroxicam can cause mild serum aminotransferase elevations and, in rare instances, leads to clinically apparent acute liver injury that can be severe and even fatal.
Piroxicam is a nonsteroidal oxicam derivative with anti-inflammatory, antipyretic and analgesic properties. As a non-selective, nonsteroidal anti-inflammatory drug (NSAID), piroxicam binds and chelates both isoforms of cyclooxygenases (COX1 and COX2), thereby stalling phospholipase A2 activity and conversion of arachidonic acid into prostaglandin precursors at the rate limiting cyclooxygenase enzyme step. This results in inhibition of prostaglandin biosynthesis. As a second, independent effect, piroxicam inhibits the activation of neutrophils thereby contributing to its overall anti-inflammatory effects.

Ampiroxicam

  • Compound Description: Ampiroxicam is an ethoxycarbonyl ether prodrug of piroxicam. [] It is inactive until hydrolyzed to piroxicam by intestinal carboxyesterase during absorption. [, , ] This prodrug design aims to improve the gastrointestinal tolerability of piroxicam. [, ]
  • Relevance: Ampiroxicam is directly relevant to piroxicam as it is metabolized into the active compound in vivo. The pharmacokinetics of piroxicam derived from ampiroxicam are largely similar to those of piroxicam itself, except for a slightly lower Cmax and a slightly longer Tmax. []

5'-Hydroxypiroxicam

  • Compound Description: 5'-Hydroxypiroxicam is the primary metabolite of piroxicam in humans. []

Meloxicam

  • Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity. [] It is used to treat osteoarthritis and exhibits improved gastrointestinal tolerability compared to piroxicam. []
  • Relevance: Meloxicam belongs to the same oxicam family as piroxicam but demonstrates a safer gastrointestinal profile due to its COX-2 selectivity. [] This comparison highlights the impact of COX-2 selectivity on reducing the gastrointestinal side effects often associated with NSAIDs like piroxicam.

Diflunisal

  • Compound Description: Diflunisal is a nonacetylated salicylate NSAID used in the management of osteoarthritis. [] It offers an alternative to piroxicam with comparable efficacy and tolerability. []
  • Relevance: Diflunisal represents a different class of NSAIDs compared to piroxicam, offering clinicians an alternative treatment option for osteoarthritis with a potentially distinct side effect profile. []
  • Compound Description: Diclofenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. []
  • Relevance: In a study comparing the efficacy and onset of action for acute renal colic, intramuscular piroxicam demonstrated a faster onset of action and longer duration of effect compared to diclofenac sodium. [] This comparison highlights potential advantages of piroxicam for specific clinical applications.

Tenoxicam

  • Compound Description: Tenoxicam is another member of the oxicam class of NSAIDs and is used to treat osteoarthritis. []
  • Relevance: In a clinical trial involving Nigerian patients, tenoxicam demonstrated comparable efficacy but better tolerability compared to piroxicam for treating osteoarthritis of the knee and hip joints. [] This finding suggests potential differences in the side effect profiles between these two oxicams.

NS-398

  • Compound Description: NS-398 is a selective COX-2 inhibitor. [] Like piroxicam, it has been shown to protect neurons against hypoxia/reoxygenation injury in vitro, but through a mechanism independent of COX inhibition. []
  • Relevance: NS-398's similar neuroprotective effects independent of COX inhibition suggest that piroxicam might also exert beneficial effects beyond its anti-inflammatory properties. [] Further research into the shared mechanisms of action for both compounds could provide valuable insights into new therapeutic targets.
  • Compound Description: Chenodeoxycholic Acid is a bile acid. [] When administered orally to rabbits, it enhances the systemic bioavailability of piroxicam administered intravenously or rectally. []
  • Relevance: This interaction between chenodeoxycholic acid and piroxicam highlights the role of enterohepatic circulation in piroxicam's pharmacokinetics and suggests potential strategies for modifying its absorption and bioavailability. []
Source and Classification

Piroxicam was first introduced in the 1980s and is synthesized chemically rather than occurring naturally. It belongs to the class of oxicams, which are characterized by their unique chemical structure, specifically containing a 2-oxazolidinone moiety. The compound is recognized for its anti-inflammatory, analgesic, and antipyretic effects, making it a common choice in clinical settings for managing pain and inflammation.

Synthesis Analysis

Methods of Synthesis

The synthesis of piroxicam involves several chemical reactions. One notable method includes the reaction of 3-carboxylic acid esters with 2-aminopyridine, leading to the formation of piroxicam through a series of steps that typically include acylation and cyclization processes.

  1. Initial Reaction: A 3-carboxylic acid ester is reacted with 2-aminopyridine.
  2. Formation of Intermediates: This reaction yields key intermediates that undergo further transformations.
  3. Final Cyclization: The final product is obtained through cyclization and subsequent purification steps.

Technical details regarding the synthesis have been documented in various studies, emphasizing the need for controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Piroxicam undergoes several chemical reactions that are essential for its pharmacological activity. Notably, it can participate in hydrolysis reactions under various pH conditions:

  1. Hydrolysis: Piroxicam benzoate hydrolysis follows first-order kinetics in aqueous buffer solutions at different pH levels, with significant degradation observed at alkaline pH but minimal change at acidic pH .
  2. Metabolic Reactions: In vivo, piroxicam is metabolized primarily in the liver to form hydroxypiroxicam as the major metabolite, which retains some anti-inflammatory activity .
Mechanism of Action

Process and Data

Piroxicam exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins—compounds involved in inflammation and pain signaling. By blocking these enzymes, piroxicam effectively reduces the synthesis of prostaglandins, leading to diminished inflammatory responses and pain relief.

The mechanism can be summarized as follows:

  1. Inhibition of Cyclooxygenase: Piroxicam binds to COX enzymes.
  2. Reduction of Prostaglandin Production: This leads to decreased levels of inflammatory mediators.
  3. Therapeutic Effects: Resulting in analgesic and anti-inflammatory outcomes.
Physical and Chemical Properties Analysis

Physical Properties

Piroxicam appears as yellowish crystals with a melting point ranging from 198°C to 200°C. It exhibits solubility in organic solvents like methanol but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • pKa Value: Approximately 6.3, indicating its behavior as a weak acid.
  • Stability: Piroxicam shows stability at elevated temperatures (up to 40°C) for extended periods when stored properly .
Applications

Scientific Uses

Piroxicam is widely utilized in clinical settings for managing various inflammatory conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain management

In addition to its therapeutic uses, research continues into derivatives of piroxicam for enhanced efficacy or reduced side effects related to gastrointestinal toxicity commonly associated with NSAIDs .

Chemical Characterization of Piroxicam

Molecular Structure and Physicochemical Properties

Piroxicam (4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₅H₁₃N₃O₄S and a molecular weight of 331.35 g/mol. Its structure comprises a benzothiazine ring fused to a thiazine heterocycle bearing a sulfonyl group, a pyridyl carboxamide moiety, and an enolic hydroxyl group. The molecule exhibits tautomerism, existing as an alkenol in organic solvents and a zwitterion in aqueous media due to intramolecular proton transfer between the enol (pKa 5.3) and amide groups [4] [5].

Table 1: Key Physicochemical Properties of Piroxicam

PropertyValueConditions
Molecular Weight331.35 g/mol-
Melting Point198–200°C (anhydrate)-
Boiling Point~523°CEstimated
logP1.8Octanol/water partition
pKa1.86 (acidic), 5.46 (basic)Aqueous solution
Thermodynamic Solubility0.4 mg/mLpH 7.4 PBS, 25°C

Spectroscopic signatures include:

  • IR: S=O stretching (1150–1350 cm⁻¹), enolic C–O (1620 cm⁻¹) [6].
  • NMR: Distinct aromatic proton clusters (δ 7.2–8.5 ppm), methyl singlet (δ 2.4 ppm) [8].Thermal analysis reveals decomposition above 200°C, with no distinct boiling point below this threshold [8].

Synthesis Pathways and Industrial Production

The industrial synthesis of piroxicam follows a multi-step sequence starting from saccharin. Key stages include:

  • Alkylation: Saccharin undergoes N-alkylation with methyl chloroacetate in dimethylformamide (DMF) to form alkyl 1,1-dioxide-3-oxobenzothiazine carboxylate.
  • Condensation: Reaction with 2-aminopyridine in xylene at 140°C forms the carboxamide intermediate.
  • Hydrolysis/Decarboxylation: Basic hydrolysis (NaOH) followed by acidification yields piroxicam [2].

Critical industrial optimizations:

  • Solvent Selection: High-boiling solvents (DMF, xylene) facilitate reactions at >130°C.
  • Catalysis: Sodium hydride or potassium carbonate accelerates alkylation [2].
  • Purification: Recrystallization from benzyl alcohol or 1,2-dichloroethane yields the thermodynamically stable Form I [6].

Table 2: Key Reactions in Piroxicam Synthesis

StepReagents/ConditionsIntermediates
N-AlkylationMethyl chloroacetate, DMF, 130°CMethyl 2-methyl-1,1-dioxobenzothiazine-3-carboxylate
Amide Formation2-Aminopyridine, xylene, 140°CMethyl N-(pyridin-2-yl)carboxamide
DecarboxylationNaOH (aq), HClPiroxicam crude

Yields exceed 70% post-purification, with strict control of residual solvents to meet pharmacopeial standards [2] [10].

Polymorphism and Crystallographic Analysis

Piroxicam exhibits complex polymorphism, with five anhydrate forms (I–V) and a monohydrate (PRXMH) characterized. Form I (β-cubic) is the most stable and commercially utilized polymorph [6].

Structural distinctions:

  • Form I: Monoclinic (P2₁/c), neutral tautomer, dimeric hydrogen bonding via N–H⋯O=C.
  • Form II: Monoclinic (P2₁/n), zwitterionic, chain motifs via N⁺–H⋯O⁻.
  • PRXMH: Triclinic (P1), zwitterionic, water bridges carboxylate and pyridyl N [6] [9].

Table 3: Crystallographic Features of Piroxicam Polymorphs

FormSpace GroupDensity (g/cm³)Hydrogen BondingStability
I (β)P2₁/c1.43Dimeric (R₂²(8))Thermodynamically stable
II (α₁)P2₁/n1.41Infinite chainsMetastable
PRXMHP11.48Water-mediated sheetsStable below 40°C

Phase transitions:

  • Heating Form II >100°C converts it to Form I.
  • PRXMH dehydrates to Form III at 60–80°C, which subsequently transforms to Form I [6].Analytical differentiation uses XRPD (distinct peaks: Form I at 9.8° 2θ, Form II at 27.1° 2θ) and Raman spectroscopy (C=O stretch: 1665 cm⁻¹ in Form I vs. 1640 cm⁻¹ in PRXMH) [7].

Solubility Profiling and Stability Under Varied Conditions

Piroxicam’s solubility is pH-dependent due to ionization:

  • Low pH (1.2): Cationic form, solubility = 3.2 mg/mL.
  • Neutral pH (5.6–7.4): Zwitterion, solubility = 0.2–0.4 mg/mL (BCS Class II).
  • High pH (>8): Anionic form, solubility >5 mg/mL [3] [7].

Hydrate formation kinetics:

  • Anhydrate (PRXAH) slurries in water convert to PRXMH within 60 minutes, reducing solubility from 18 μg/mL (initial) to 5 μg/mL (equilibrium) [7].
  • Surfactants: 0.5% sodium lauryl sulfate (SLS) delays hydrate precipitation, maintaining supersaturation for 120 minutes [7].

Table 4: Solubility of Piroxicam Under Varied Conditions

ConditionSolubility (μg/mL)Time to Equilibrium
Water (pH 5.6)5.0 ± 0.32 hours
HCl Buffer (pH 1.2)3200 ± 210Immediate
Phosphate Buffer (pH 7.4)400 ± 251 hour
Water + 0.5% SLS49.7 ± 3.1>2 hours

Solid-state stability:

  • Temperature: Forms I/II stable at 25°C/60% RH for 24 months; degradation occurs >160°C.
  • Hydration: PRXMH converts to amorphous phase if dehydrated rapidly but reforms crystals slowly.
  • Light: UV exposure induces cleavage of sulfonamide bond, forming sulfonic acid and 2-aminopyridine [10].Mitigation strategies include micronization (increases dissolution rate 3-fold) and cocrystallization (e.g., with succinic acid), though the latter shows variable dissolution enhancement [3] [7].

Note: All mentioned compounds are listed in Tables 1–4 with their respective properties and roles.

Properties

CAS Number

36322-90-4

Product Name

Piroxicam

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
1.43e-01 g/L

Synonyms

Piroxicam; Feldene; Pyroxycam; Roxicam; BAXO; CP 16171; CP-16171;CP16171;

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.